CID 78066170
Beschreibung
CID 78066170 is a unique compound registered in the PubChem database, a global repository for chemical structures and biological activities. For instance, references a CID compound analyzed via GC-MS and vacuum distillation, suggesting it could be a natural product or synthetic derivative with distinct chromatographic and spectral characteristics .
Eigenschaften
Molekularformel |
C18H23AsIO |
|---|---|
Molekulargewicht |
457.2 g/mol |
InChI |
InChI=1S/C18H22AsO.HI/c1-3-4-9-14-19(2)15-10-5-7-12-17(15)20-18-13-8-6-11-16(18)19;/h5-8,10-13H,3-4,9,14H2,1-2H3;1H |
InChI-Schlüssel |
YVZGCKVGHCEGTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 78066170 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to optimize the yield and purity of the product.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of CID 78066170 is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
CID 78066170 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into a more reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving CID 78066170 typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
CID 78066170 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of CID 78066170 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
To contextualize CID 78066170, we compare it to compounds with analogous PubChem identifiers (CIDs) and functionalities. Below is a comparative analysis based on structural motifs, analytical data, and biological relevance:
Table 1: Structural and Functional Comparison of CID 78066170 and Analogues
Note: Specific structural details for CID 78066170 are inferred from methodological frameworks in and , which emphasize PubChem metadata and collision-induced dissociation (CID) mass spectrometry for compound characterization.
Key Findings:
Structural Diversity: CID 78066170 likely shares modularity with triterpenoids (e.g., betulin derivatives) or phenolic lipids, given the prevalence of these classes in PubChem entries .
Analytical Signatures : If CID 78066170 contains labile bonds (e.g., esters or glycosides), its CID/HCD fragmentation patterns would differ from stable backbones like bile acids, as demonstrated in .
Biological Relevance : Compounds with hybrid structures (e.g., 3-O-caffeoyl betulin) often exhibit enhanced bioactivity, suggesting CID 78066170 may have optimized pharmacokinetic properties .
Pharmacological and Analytical Insights
Mass Spectrometry Profiling
Studies on sulfonamides () and ginsenosides () highlight the utility of CID/HCD-MS/MS for differentiating structural isomers and elucidating fragmentation pathways. For CID 78066170, high-resolution MS/MS could resolve its fragmentation behavior, particularly if it contains functional groups prone to cut-off effects (e.g., glycosidic bonds) .
Therapeutic Potential
and demonstrate the clinical relevance of CID (chemical-induced disease) models, such as chemotherapy-induced diarrhea (CID). While CID 78066170’s therapeutic role is undefined, structurally related compounds like irbesartan (CID 3749) and troglitazone (CID 5591) target specific enzymes or receptors, suggesting pathways for future investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
